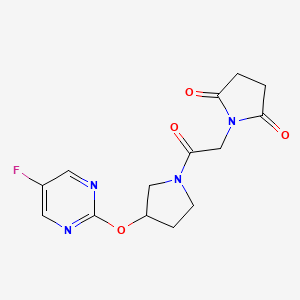

1-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Beschreibung

Eigenschaften

IUPAC Name |

1-[2-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O4/c15-9-5-16-14(17-6-9)23-10-3-4-18(7-10)13(22)8-19-11(20)1-2-12(19)21/h5-6,10H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKDVVILMFLIAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CN3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic compound with potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Pyrrolidine rings : Contributing to the compound's stability and biological activity.

- Fluoropyrimidine moiety : Known for its role in nucleic acid synthesis and function.

- Dione functional groups : Implicated in various biochemical interactions.

The molecular formula is CHFNO, with a molecular weight of approximately 289.26 g/mol.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The fluoropyrimidine component may inhibit enzymes involved in nucleotide metabolism, similar to 5-Fluorouracil, which is known for its anticancer properties.

- Modulation of Protein Interactions : The pyrrolidine ring enhances binding affinity to target proteins, potentially affecting signaling pathways critical for cell proliferation and survival.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity against resistant strains of bacteria such as Pseudomonas aeruginosa. The mechanism appears to involve inhibition of essential bacterial enzymes, leading to disrupted cell wall synthesis .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

| Pyrrolidinophenol | Pyrrolidine ring | Neuroprotective |

| Pyrrolidine-2,3-dione | Dione structure | Antimicrobial |

| This compound | Pyrrolidine, fluoropyrimidine | Potential anticancer/antiviral |

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have shown that the compound exhibits cytotoxic effects on cancer cell lines at micromolar concentrations. The ID50 values indicate effective inhibition comparable to established chemotherapeutics .

- Mechanistic Insights : A study focused on the interaction between the compound and PD-L1/PD-1 pathways revealed that it could enhance immune response against tumors by blocking these inhibitory signals .

- Toxicity Assessments : Toxicological evaluations indicate that while the compound is effective at low concentrations, higher doses may induce cytotoxic effects on normal cells. This necessitates careful dosage optimization in therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Anticancer Applications

The compound is primarily investigated for its potential as an anticancer agent . Its structural similarity to other known anticancer drugs, such as 5-Fluorouracil , indicates that it may exhibit similar mechanisms of action, potentially targeting DNA synthesis and repair pathways. Research has shown that compounds containing pyrrolidine and fluoropyrimidine structures can inhibit tumor growth by interfering with cellular proliferation and inducing apoptosis in cancer cells .

Case Studies:

- A study published in Cancer Research demonstrated that derivatives of pyrrolidine-2,5-dione effectively inhibited the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis .

- Another research highlighted that compounds with similar structures were effective against indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme implicated in tumor immune evasion. Inhibiting IDO1 can enhance T-cell responses against tumors, making this compound a candidate for combination therapies in cancer treatment .

Immunomodulatory Effects

Research indicates that this compound may also function as an immunomodulator . By inhibiting IDO1 activity, it could alter the metabolism of tryptophan along the kynurenine pathway, which is crucial for immune regulation. This modulation can potentially enhance anti-tumor immunity by promoting T-cell activation and reducing regulatory T-cell populations .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

| Pyrrolidine Derivatives | Pyrrolidine ring | Anticancer/Immunomodulatory |

| 1-(2-(3-(5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione | Pyrrolidine, fluoropyrimidine | Potential anticancer/antiviral |

Synthetic Routes and Production

The synthesis of 1-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions starting from suitable precursors.

- Introduction of the Fluoropyrimidine Moiety: Nucleophilic substitution reactions are commonly used to incorporate the fluoropyrimidine unit.

- Final Coupling Steps: Cross-coupling reactions may be employed to link the pyrrolidine-fluoropyrimidine intermediate with other functional groups .

Future Directions and Research Opportunities

Ongoing research is focused on exploring the full therapeutic potential of this compound beyond cancer treatment. Investigations into its antiviral properties are also underway, considering the structural similarities with other antiviral agents.

Potential Research Areas:

- Development of derivatives with enhanced potency and selectivity against specific cancer types.

- Exploration of combination therapies involving this compound and existing immunotherapies.

- Investigation into its effects on other enzymes involved in metabolic pathways related to immune responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous pyrrolidine-2,5-dione derivatives, focusing on substituent effects, synthetic yields, and physical properties. Data are derived from peer-reviewed studies and synthetic catalogs (Table 1).

Key Findings :

Substituent Diversity: The target compound’s fluoropyrimidinyloxy group distinguishes it from indole- or pyrido-pyrrole-substituted analogs . Fluorinated pyrimidines are known for enhanced metabolic stability and DNA/RNA-targeting activity, whereas indole derivatives often exhibit kinase or receptor-binding properties. The oxoethyl linker in the target compound contrasts with the alkyl chains in Compound 5–9 and the sulfanylundecanoyloxy group in ’s derivative .

Synthetic Efficiency :

- Yields for indole/pyrido-pyrrole derivatives (Compounds 5–9) range from 41–65% , reflecting moderate synthetic efficiency . The target compound’s yield is undocumented, but fluoropyrimidine coupling reactions often require careful optimization due to steric and electronic challenges.

Thermal Stability :

- Melting points for indole/pyrido-pyrrole derivatives (97–235°C) suggest variable crystallinity and stability . The absence of data for the target compound precludes direct comparison, but fluorinated aromatics typically exhibit higher melting points due to strong intermolecular interactions.

Functional Group Impact :

- The thioether in ’s compound introduces redox-sensitive functionality, whereas the target’s fluoropyrimidine group prioritizes electronic effects. This divergence highlights tunability for specific applications (e.g., prodrugs vs. enzyme inhibitors).

Research Implications and Limitations

- Structural Insights : The pyrrolidine-2,5-dione core enables diverse substitutions, making it a versatile scaffold for drug discovery .

- Data Gaps : Pharmacological data (e.g., IC₅₀, solubility) for the target compound are absent in the provided evidence, limiting mechanistic comparisons.

- Methodology : Studies referenced here employ NMR and MS for structural validation , but advanced techniques (e.g., X-ray crystallography via SHELX ) could further elucidate conformational preferences.

Vorbereitungsmethoden

Reaction with Ammonia or Primary Amines

Succinic anhydride reacts with ammonia or primary amines in polar aprotic solvents (e.g., THF, DMF) to form the succinimide ring. For example:

$$

\text{Succinic anhydride} + \text{NH}3 \rightarrow \text{Pyrrolidine-2,5-dione} + \text{H}2\text{O}

$$

This method is straightforward but may require high temperatures or extended reaction times to achieve complete cyclization.

Attachment of the 5-Fluoropyrimidin-2-yl Ether Group

The pyrrolidine ring is functionalized with the 5-fluoropyrimidin-2-yloxy group via etherification.

Nucleophilic Aromatic Substitution

A hydroxyl group on the pyrrolidine reacts with 5-fluoropyrimidin-2-yl bromide under basic conditions:

$$

\text{Pyrrolidine-OH} + \text{5-Fluoropyrimidin-2-yl-Br} \rightarrow \text{Pyrrolidine-O-(5-Fluoropyrimidin-2-yl)}

$$

Key Reagents :

- Base : K₂CO₃ or CsF in DMF or DMSO.

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium iodide) may improve efficiency.

Indole Group Coupling via Ethanone Linkage

The indole moiety is introduced through reductive alkylation or nucleophilic substitution.

Reductive Amination

A bromoethyl group on the succinimide undergoes reductive amination with indole-3-carbaldehyde:

- Step 1 : Alkylation of succinimide with bromoethyl bromide.

- Step 2 : Reaction with indole-3-carbaldehyde in the presence of NaBH₃CN or NaBH₄.

Example Protocol :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | Bromoethyl bromide, Et₃N, THF, 0°C → RT | 70–85% |

| Reductive Amination | Indole-3-carbaldehyde, NaBH₃CN, MeOH, RT | 60–75% |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time. For example:

| Step | Conditions | Yield |

|---|---|---|

| Bromoacetylation | CBV780 catalyst, 140°C, 0.5h (microwave) | 65% |

Solid-Phase Synthesis

Pyrrolidine-2,5-dione derivatives can be synthesized on resin supports using FMOC chemistry. This method is scalable but requires specialized equipment.

Challenges and Optimization Strategies

Regioselectivity in Pyrrolidine Functionalization

The 5-fluoropyrimidin-2-yloxy group must occupy the 3-position of the pyrrolidine. This is achieved by:

Indole Coupling Efficiency

Indole’s electron-rich nature may lead to side reactions. Solutions include:

- Low temperatures : Minimizing polymerization.

- Anhydrous conditions : Avoiding hydrolysis of intermediates.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Bromoacetylation | High yield, straightforward | Toxic reagents (bromoacetyl chloride) |

| Microwave-Assisted | Rapid reaction, energy efficiency | Limited scalability |

| Solid-Phase | Purification ease, combinatorial potential | High cost, resin waste |

Q & A

Q. Critical Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 70–80°C (substitution) |

| Solvent | Anhydrous DMF/THF |

| Reaction Time | 12–24 hrs (coupling) |

Basic Question: How should researchers characterize the compound’s structure and confirm its purity?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., δ ~5.2 ppm for fluoropyrimidinyloxy protons) .

- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular weight (expected [M+H]⁺ ≈ 406.15).

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) with UV detection (λ = 254 nm) for purity >98% .

Basic Question: What stability considerations are essential for handling this compound in experimental settings?

Methodological Answer:

Stability depends on pH, temperature, and solvent:

- pH Stability : Perform accelerated degradation studies (pH 1–13, 37°C). The compound is prone to hydrolysis in acidic conditions (pH <3), degrading the pyrrolidine-dione ring .

- Thermal Stability : Store at –20°C in inert solvents (e.g., DMSO) to prevent diketone decomposition.

- Light Sensitivity : Protect from UV exposure to avoid fluoropyrimidine photodegradation .

Advanced Question: How can researchers elucidate the reaction mechanisms of its fluoropyrimidinyloxy group in nucleophilic substitutions?

Methodological Answer:

Mechanistic studies require:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-limiting steps .

- DFT Calculations : Model transition states (e.g., Gaussian 09, B3LYP/6-31G*) to predict regioselectivity of substitutions .

- Intermediate Trapping : Use quench-flow NMR to detect transient species (e.g., oxonium intermediates) during SN2 reactions .

Advanced Question: What strategies optimize synthetic yield when scaling up the coupling reaction?

Methodological Answer:

Optimization involves:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance reaction kinetics.

- Table: Yield Optimization

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | DMF | 72 |

| PdCl₂(dppf) | DMSO | 68 |

Advanced Question: How should contradictory biological activity data (e.g., enzyme inhibition vs. cell-based assays) be resolved?

Methodological Answer:

Cross-validate using:

- Orthogonal Assays : Compare SPR (binding affinity) with cellular IC₅₀ values to rule out off-target effects .

- Metabolite Profiling : LC-MS/MS to detect in situ degradation products that may interfere with activity .

- Molecular Dynamics : Simulate compound-protein interactions (e.g., GROMACS) to identify binding-site discrepancies .

Advanced Question: What computational approaches are recommended for predicting its pharmacokinetic properties?

Methodological Answer:

Use in silico tools to model:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.